Methyl-2-methyl-5-carboxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

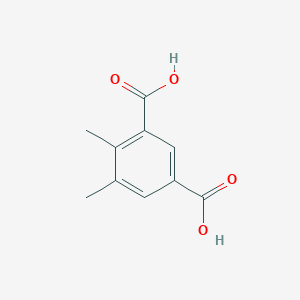

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSSMIFTUQKPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl-2-methyl-5-carboxybenzoic acid" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Dimethylterephthalic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the realms of pharmaceutical development, materials science, and synthetic chemistry, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that governs a multitude of critical parameters, from bioavailability in drug formulations to reaction kinetics and purification strategies in chemical synthesis. This guide provides a comprehensive overview of the solubility of 2,5-Dimethylterephthalic Acid, also known by its IUPAC name, Methyl-2-methyl-5-carboxybenzoic acid.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the factors influencing the solubility of this dicarboxylic acid. We will delve into its physicochemical properties, explore the theoretical underpinnings of its solubility in various organic solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Profile of 2,5-Dimethylterephthalic Acid

A compound's solubility is intrinsically linked to its molecular structure and associated physicochemical properties. 2,5-Dimethylterephthalic acid is an aromatic dicarboxylic acid, a derivative of terephthalic acid with two methyl groups substituted on the benzene ring.

Table 1: Key Physicochemical Properties of 2,5-Dimethylterephthalic Acid

| Property | Value | Source |

| Molecular Formula | C10H10O4 | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | >260°C (decomposes) | [2] |

| XLogP3 | 1.7 | [1] |

| Appearance | Colorless, crystalline solid | [3] |

| CAS Number | 6051-66-7 | [2] |

The presence of two polar carboxylic acid groups suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the nonpolar aromatic ring and the two methyl groups contribute to its hydrophobic character, potentially enhancing solubility in less polar organic solvents compared to its parent compound, terephthalic acid. The high melting point is indicative of strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. The solubility of 2,5-Dimethylterephthalic acid will, therefore, be a balance between its polar and nonpolar characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carboxylic acid groups of 2,5-Dimethylterephthalic acid can interact with these solvents, the overall solubility may be limited due to the hydrophobic benzene ring and methyl groups. The parent compound, terephthalic acid, exhibits very low solubility in alcohols.[3][4]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are highly polar and can act as hydrogen bond acceptors. They are generally excellent solvents for carboxylic acids. Terephthalic acid shows its highest solubility in DMSO and DMF.[3][5][6] It is anticipated that 2,5-Dimethylterephthalic acid will also exhibit significant solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxylic acid groups, it is expected that 2,5-Dimethylterephthalic acid will have very low solubility in nonpolar solvents.

-

Solvents of Intermediate Polarity (e.g., Chloroform, Dioxane): The solubility in these solvents will depend on the delicate balance between the polar and nonpolar contributions of the molecule. The dimethyl ester of the related terephthalic acid shows some solubility in chloroform and dioxane.[4][7]

Experimental Determination of Solubility

Where pre-existing data is unavailable, empirical determination is essential. The following protocols provide a systematic approach to characterizing the solubility of 2,5-Dimethylterephthalic acid.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently classify the compound's acidic/basic nature and general solubility profile.[8][9][10]

Protocol:

-

Water Solubility: Add approximately 25 mg of 2,5-Dimethylterephthalic acid to 0.75 mL of deionized water in a test tube. Shake vigorously for 2 minutes. Observe for dissolution. Test the pH of the solution with litmus paper.

-

Aqueous Base Solubility: To a test tube containing 25 mg of the compound, add 0.75 mL of 5% sodium bicarbonate (NaHCO3) solution. Effervescence may be observed as the carboxylic acid reacts to form the sodium salt and carbon dioxide. If soluble, this indicates a relatively strong acid.[8] Subsequently, test its solubility in 0.75 mL of 5% sodium hydroxide (NaOH) solution. Carboxylic acids are expected to dissolve in both.

-

Aqueous Acid Solubility: Add 0.75 mL of 5% hydrochloric acid (HCl) to 25 mg of the compound. As an acid itself, no significant increase in solubility is expected.

-

Organic Solvent Screening: In separate test tubes, assess the solubility of 25 mg of the compound in 0.75 mL of various organic solvents, such as methanol, ethanol, acetone, ethyl acetate, chloroform, toluene, and hexane. Shake vigorously and observe.

Quantitative Solubility Determination: The Equilibrium Solubility Method

For precise applications, quantitative measurement is necessary. The equilibrium solubility method is a robust technique for this purpose.[11]

Protocol:

-

Sample Preparation: Add an excess amount of 2,5-Dimethylterephthalic acid to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[11]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Concluding Remarks

While specific, quantitative solubility data for 2,5-Dimethylterephthalic acid in a broad range of organic solvents is not extensively published, its molecular structure provides a strong basis for informed predictions. Its amphiphilic nature, with both polar carboxylic acid groups and a nonpolar substituted aromatic ring, suggests a nuanced solubility profile. High solubility is anticipated in polar aprotic solvents like DMSO and DMF, with limited solubility in nonpolar solvents and potentially moderate solubility in polar protic solvents.

The experimental protocols detailed in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data. Such data is indispensable for the rational design of experiments, the development of effective drug delivery systems, and the optimization of chemical processes involving 2,5-Dimethylterephthalic acid.

References

-

PENPET. (n.d.). Dimethylterephthalat (DMT). Retrieved from [Link]

-

Department of Chemistry, University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-

Wikipedia. (2023). Terephthalsäure. Retrieved from [Link]

-

Comedol. (n.d.). Dimethylterephthalat. Retrieved from [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

Unknown. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

-

MDPI. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylterephthalic Acid. Retrieved from [Link]

-

ResearchGate. (2005). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. Retrieved from [Link]

-

Chemie.de. (n.d.). Terephthalsäure. Retrieved from [Link]

-

OXXYNOVA. (n.d.). Dimethylterephthalat (DMT-flüssig) – Reinst - Spezifikationen. Retrieved from [Link]

Sources

- 1. 2,5-Dimethylterephthalic Acid | C10H10O4 | CID 299989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-DIMETHYLTEREPHTHALIC ACID | 6051-66-7 [chemicalbook.com]

- 3. Terephthalsäure – Wikipedia [de.wikipedia.org]

- 4. Großhandel | Dimethylterephthalat | [comedol.de]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimethylterephthalat (DMT) - PENPET | Zuverlässiger Lieferant [penpet.de]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

"Methyl-2-methyl-5-carboxybenzoic acid" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-(methoxycarbonyl)benzoic Acid

Introduction

The compound "Methyl-2-methyl-5-carboxybenzoic acid" represents a substituted aromatic dicarboxylic acid monoester. Due to the ambiguity in the nomenclature, this guide will focus on the spectroscopic analysis of a specific isomer, 2-methyl-5-(methoxycarbonyl)benzoic acid . This molecule possesses a unique combination of a carboxylic acid, a methyl ester, and a methyl group on a benzene ring, making it a valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide, intended for researchers and professionals in the chemical sciences, provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-methyl-5-(methoxycarbonyl)benzoic acid. The interpretation of these spectra is grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Implications

The structure of 2-methyl-5-(methoxycarbonyl)benzoic acid dictates its characteristic spectroscopic fingerprint. The key structural features include:

-

Aromatic Ring: The benzene ring provides a rigid scaffold and its protons and carbons will appear in specific regions of the NMR spectra.

-

Carboxylic Acid (-COOH): This group is characterized by a highly deshielded, exchangeable proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and very broad O-H and C=O stretching bands in IR spectroscopy.

-

Methyl Ester (-COOCH₃): This functional group will show a characteristic singlet for the methoxy protons in ¹H NMR and corresponding signals for the carbonyl and methoxy carbons in ¹³C NMR. Its C=O stretch in the IR spectrum will be distinct from that of the carboxylic acid.

-

Methyl Group (-CH₃): The aromatic-bound methyl group will present as a singlet in the ¹H NMR spectrum in the aromatic methyl region.

Caption: Molecular structure of 2-methyl-5-(methoxycarbonyl)benzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment and connectivity of hydrogen atoms in a molecule. For carboxylic acids, the choice of solvent is crucial; deuterated chloroform (CDCl₃) is common, though the acidic proton may exchange or be very broad.[1] Using a non-polar solvent can lead to the observation of the carboxylic acid proton as a very broad singlet between 10-13.2 ppm due to hydrogen-bonded dimers.[1]

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | broad singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[1][2] |

| ~8.1 | doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing ester group, leading to significant deshielding. It will be split by H-4. |

| ~7.9 | doublet | 1H | H-4 | This proton is ortho to the electron-withdrawing ester group and will be split by H-3. |

| ~7.3 | doublet | 1H | H-3 | This proton is ortho to the methyl group and will be split by H-4. |

| ~3.9 | singlet | 3H | -COOCH₃ | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. |

| ~2.6 | singlet | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring typically appear in this region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~171 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[2][3] |

| ~166 | -COOCH₃ | The carbonyl carbon of the methyl ester is also deshielded, typically appearing slightly upfield from the carboxylic acid carbon.[3] |

| ~140 | C-2 | The carbon bearing the methyl group. |

| ~134 | C-5 | The carbon bearing the methyl ester group. |

| ~132 | C-4 | Aromatic CH carbon. |

| ~131 | C-6 | Aromatic CH carbon. |

| ~130 | C-1 | The carbon bearing the carboxylic acid group. |

| ~128 | C-3 | Aromatic CH carbon. |

| ~52 | -COOCH₃ | The carbon of the ester's methyl group is shielded by the single bond to oxygen.[4] |

| ~21 | Ar-CH₃ | The carbon of the aromatic-bound methyl group typically appears in this upfield region.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The spectrum of 2-methyl-5-(methoxycarbonyl)benzoic acid is expected to be dominated by absorptions from the carboxylic acid and ester moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.[1][6] |

| ~1720 | Strong | C=O stretch (Ester) | The carbonyl stretch for an aromatic ester. |

| ~1690 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl of an aromatic carboxylic acid, often appearing at a slightly lower wavenumber than the ester C=O.[1][6] |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic) | Characteristic absorptions for the benzene ring. |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid & Ester) | A strong band resulting from the C-O single bond stretching.[1][6] |

| 3080-3030 | Medium | C-H stretch (Aromatic) | Stretching vibrations of the C-H bonds on the benzene ring. |

| 2960-2850 | Medium | C-H stretch (Aliphatic) | Stretching vibrations of the C-H bonds in the methyl groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aromatic carboxylic acids, the molecular ion peak is typically observed.[7][8]

Predicted MS Fragmentation

-

Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 194, corresponding to the molecular weight of C₁₀H₁₀O₄.

-

Key Fragments:

-

m/z 179 ([M-CH₃]⁺): Loss of a methyl radical from the molecular ion.

-

m/z 177 ([M-OH]⁺): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.[7][9]

-

m/z 163 ([M-OCH₃]⁺): Loss of the methoxy radical from the ester group.

-

m/z 149 ([M-COOH]⁺): Loss of the carboxyl group as a radical.

-

m/z 135 ([M-COOCH₃]⁺): Loss of the entire methoxycarbonyl group.

-

m/z 119: Further loss of carbon monoxide from the m/z 149 fragment.

-

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Protocol 3: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Conclusion

The spectroscopic analysis of 2-methyl-5-(methoxycarbonyl)benzoic acid provides a clear and detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. The predicted data in this guide, based on established chemical principles, serves as a reliable reference for researchers working with this compound and its analogs. Each spectroscopic technique offers complementary information, and together they form a powerful toolkit for the modern organic chemist.

References

- Vertex AI Search. (n.d.).

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.

- Benson, S. C., et al. (1993). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 58(17), 4747–4752.

- Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decom position Routes in the Mass Spectra of Aromatic Carboxylic Acids.

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Retrieved from [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.

-

European Patent Office. (n.d.). Mono esters of dicarboxylic acids, their preparation and use - EP 0373949 B1. Retrieved from [Link]

- Singh, O. V., & Muthukrishnan, M. (2004). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Indian Journal of Chemistry - Section B, 43(6), 1343-1345.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(1), 82–87.

- Kéki, S. (2019).

-

Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Retrieved from [Link]

-

Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid methyl ester. Retrieved from [Link]

-

Journal of Research of the National Bureau of Standards. (1960). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of Methyl-2-methyl-5-carboxybenzoic Acid from p-Cresotinic Acid: A Robust Six-Step Pathway

Executive Summary

The synthesis of Methyl-2-methyl-5-carboxybenzoic acid (also known systematically as 3-(methoxycarbonyl)-4-methylbenzoic acid, CAS 167300-06-3) from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid)[1] requires precise regiocontrol and orthogonal protection strategies. Direct oxidation or cross-coupling of the starting material is unfeasible due to the radical-scavenging nature of unprotected phenols and the lack of a viable leaving group for transition-metal catalysis.

This whitepaper outlines a highly optimized, self-validating 6-step synthetic route. The strategy leverages temporary functional group transformations—specifically, phenol triflation[2] and benzylic radical bromination—to achieve selective oxidation of the C5-methyl group via the Kornblum[3] and Pinnick[4] protocols, followed by a late-stage Suzuki-Miyaura methylation[5].

Retrosynthetic Analysis & Strategic Rationale

The structural mapping between the starting material and the target reveals an exact positional correlation (1,2,5-substitution pattern), but the functional groups must be inverted or upgraded:

-

The C1-carboxylic acid must be converted to a methyl ester.

-

The C2-hydroxyl group must be replaced by a methyl group.

-

The C5-methyl group must be oxidized to a carboxylic acid.

Causality in Design: If the C2-hydroxyl is converted to a methyl group before the C5-methyl is oxidized, the intermediate would possess two chemically similar methyl groups (2,5-dimethylbenzoate), making selective oxidation nearly impossible. Therefore, the C5-methyl group must be oxidized first. To prevent the electron-rich phenol from interfering with the oxidation, it is converted into a trifluoromethanesulfonate (triflate)[2]. The triflate serves a dual purpose: it strongly deactivates the aromatic ring (directing bromination exclusively to the benzylic position) and acts as the electrophilic partner for the final palladium-catalyzed methylation[5].

Retrosynthetic strategy for this compound.

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: Fischer Esterification

-

Rationale: Protects the C1-carboxyl group to differentiate it from the future C5-carboxyl group.

-

Protocol: Suspend p-cresotinic acid (1.0 eq)[1] in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture for 12 hours. Cool to room temperature, concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with ethyl acetate.

-

Validation: TLC shows a higher Rf spot. ¹H NMR confirms a new sharp singlet at ~3.90 ppm (3H, -COOCH₃).

Step 2: Phenol Activation (Triflation)

-

Rationale: Converts the hydroxyl into a robust protecting group that survives oxidative conditions and serves as a pseudo-halide for late-stage cross-coupling[2].

-

Protocol: Dissolve the methyl ester (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add anhydrous pyridine (2.0 eq) and cool to 0 °C. Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir for 4 hours, warming to room temperature. Quench with ice water and extract with CH₂Cl₂.

-

Validation: Disappearance of the broad phenolic -OH stretch in IR and ¹H NMR. ¹⁹F NMR shows a sharp singlet at ~ -74.0 ppm.

Step 3: Benzylic Radical Bromination

-

Rationale: The electron-withdrawing ester and triflate groups deactivate the ring against electrophilic aromatic substitution, allowing exclusive Wohl-Ziegler radical bromination at the benzylic C5-methyl position.

-

Protocol: Dissolve the triflate (1.0 eq) in trifluorotoluene (PhCF₃, 0.2 M). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.1 eq). Reflux under an inert atmosphere for 6 hours. Filter the succinimide byproduct and concentrate.

-

Validation: ¹H NMR shows the disappearance of the Ar-CH₃ singlet (~2.4 ppm) and the emergence of a new benzylic -CH₂Br singlet at ~4.5 ppm.

Step 4: Kornblum Oxidation

-

Rationale: Direct oxidation of the bromide to a carboxylic acid is harsh. The Kornblum oxidation[3] provides a mild, controlled conversion to the aldehyde via an alkoxysulfonium intermediate.

-

Protocol: Dissolve the crude bromide (1.0 eq) in anhydrous DMSO (0.2 M). Add NaHCO₃ (2.0 eq) and heat to 100 °C for 2 hours. Cool, dilute with water, and extract with diethyl ether.

-

Validation: ¹H NMR shows a distinct aldehyde proton singlet at ~10.0 ppm.

Step 5: Pinnick Oxidation

-

Rationale: Cleanly oxidizes the aldehyde to the carboxylic acid without hydrolyzing the methyl ester or the triflate[4]. The use of 2-methyl-2-butene scavenges the hypochlorous acid byproduct, preventing unwanted ring chlorination.

-

Protocol: Dissolve the aldehyde (1.0 eq) in t-BuOH/H₂O (4:1, 0.1 M). Add 2-methyl-2-butene (5.0 eq) and NaH₂PO₄ (2.0 eq). Cool to 0 °C and add NaClO₂ (2.0 eq) portion-wise. Stir at room temperature for 4 hours.

-

Validation: ¹H NMR shows the disappearance of the aldehyde peak and the appearance of a broad carboxylic acid singlet at ~13.0 ppm.

Step 6: Suzuki-Miyaura Cross-Coupling

-

Rationale: Replaces the C2-triflate with the required methyl group[5]. The excess base deprotonates the C5-carboxylic acid, rendering it soluble and preventing interference with the palladium catalytic cycle.

-

Protocol: Dissolve the acid (1.0 eq) in 1,4-Dioxane/H₂O (4:1, 0.1 M). Add trimethylboroxine (1.5 eq), K₂CO₃ (3.5 eq), and Pd(dppf)Cl₂ (0.05 eq). Degas the mixture and heat to 90 °C for 8 hours. Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the final product.

-

Validation: ¹⁹F NMR shows complete disappearance of the triflate signal. ¹H NMR confirms a new Ar-CH₃ singlet at ~2.6 ppm.

Quantitative Data Presentation

The following table summarizes the reaction parameters, expected yields, and critical analytical markers required to validate the success of each step in the workflow.

| Step | Transformation | Reagents & Conditions | Expected Yield | Key Analytical Marker (NMR) |

| 1 | Fischer Esterification | MeOH, H₂SO₄ (cat.), Reflux, 12h | 95% | ¹H: Singlet ~3.90 ppm (3H, -COOCH₃) |

| 2 | Phenol Triflation | Tf₂O, Pyridine, CH₂Cl₂, 0°C to RT, 4h | 92% | ¹⁹F: Singlet ~ -74.0 ppm (-OTf) |

| 3 | Radical Bromination | NBS, AIBN, PhCF₃, Reflux, 6h | 85% | ¹H: Singlet ~4.50 ppm (2H, -CH₂Br) |

| 4 | Kornblum Oxidation | DMSO, NaHCO₃, 100°C, 2h | 88% | ¹H: Singlet ~10.0 ppm (1H, -CHO) |

| 5 | Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, RT, 4h | 90% | ¹H: Broad singlet ~13.0 ppm (1H, -COOH) |

| 6 | Suzuki Methylation | Trimethylboroxine, Pd(dppf)Cl₂, K₂CO₃, 90°C, 8h | 82% | ¹H: Singlet ~2.60 ppm (3H, Ar-CH₃) |

Mechanistic Pathway Visualization

Forward synthetic workflow detailing the 6-step conversion of p-cresotinic acid.

References

-

p-Cresotic Acid (Starting Material Data) . DrugFuture. Available at:[1]

-

3-(Methoxycarbonyl)-4-methylbenzoic acid | 167300-06-3 . Sigma-Aldrich. Available at:

-

Backbone Engineering of Monodisperse Conjugated Polymers via Integrated Iterative Binomial Synthesis (Triflation of Phenols) . ACS Publications. Available at:[2]

-

Kornblum oxidation . Wikipedia. Available at:[3]

-

Pinnick oxidation . Wikipedia. Available at:[4]

-

Practical methylation of aryl halides by Suzuki-Miyaura coupling . ResearchGate. Available at:[5]

Sources

Potential applications of "Methyl-2-methyl-5-carboxybenzoic acid" in medicinal chemistry

Topic: Strategic Utilization of Methyl 5-carboxy-2-methylbenzoate in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the availability of orthogonal bifunctional scaffolds is paramount.[1] Methyl 5-carboxy-2-methylbenzoate (CAS: 167300-06-3), often referred to in catalog nomenclature as Methyl-2-methyl-5-carboxybenzoic acid, represents a high-value building block.[1] Its structural utility lies in the orthogonal reactivity of its carboxylic acid and methyl ester motifs, combined with the conformational restriction provided by the 2-methyl substituent.[1]

This guide details the chemical properties, synthetic workflows, and medicinal applications of this scaffold, providing researchers with a roadmap for integrating it into high-throughput library synthesis, PROTAC linker design, and kinase inhibitor optimization.[1]

Structural Analysis & Chemical Logic

1.1 The Identity & Geometry

-

IUPAC Name: 3-(Methoxycarbonyl)-4-methylbenzoic acid (or 4-methylisophthalic acid 3-methyl ester).[1]

-

CAS Number: 167300-06-3[1]

The molecule features a 1,3-substitution pattern of carbonyl groups on a benzene ring, with a methyl group at position 4.[1]

| Feature | Medicinal Chemistry Implication |

| Orthogonal Functionality | Contains one free carboxylic acid (C5) and one methyl ester (C1).[1] This allows for sequential, regioselective amide couplings without the need for protection/deprotection steps typically required for symmetric dicarboxylic acids.[1] |

| The "Magic Methyl" Effect | The methyl group at C2 (relative to the ester) introduces steric bulk that forces the adjacent ester carbonyl out of planarity.[1] This restricted rotation can lock bioactive conformations and improve selectivity against protein targets.[1] |

| Vector Geometry | The meta-arrangement (approx. 120°) of the carbonyl vectors is ideal for mimicking |

1.2 Solubility & Lipophilicity

The presence of the ester and the methyl group increases lipophilicity (

Synthetic Utility: The Orthogonal Workflow

The primary value of this compound is the ability to differentiate between the two carbonyl centers.[1] The free acid is ready for activation, while the methyl ester remains inert until saponification.[1]

2.1 Divergent Synthesis Pathway

The following diagram illustrates the standard workflow for generating asymmetric bis-amide libraries using this scaffold.

Figure 1: Sequential functionalization strategy leveraging the orthogonal reactivity of the free acid and methyl ester.

Medicinal Chemistry Applications

3.1 Kinase Inhibitor Design (Hinge & Solvent Front)

In kinase drug discovery, isophthalic acid derivatives often serve as the core scaffold connecting a "hinge binder" (usually a heterocycle) and a "solvent front" solubilizing group.[1]

-

Application: The free acid (C5) can be coupled to an aminopyridine or aminoindazole (hinge binder).[1]

-

Advantage: The C2-methyl group (adjacent to the ester) can fill the hydrophobic pocket often found near the gatekeeper residue (e.g., T338 in c-Src), potentially improving potency and selectivity compared to the des-methyl analog.[1]

3.2 PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require rigid linkers to position the E3 ligase and the protein of interest (POI) at a precise distance.[1]

-

Application: This scaffold acts as a rigid "node."[1] The C5-acid connects to the E3 ligase ligand (e.g., Thalidomide derivative), while the C1-ester is hydrolyzed and coupled to the PEG/alkyl chain leading to the POI ligand.[1]

-

Benefit: The phenyl ring adds rigidity, reducing the entropic penalty of complex formation.[1]

3.3 DNA-Encoded Libraries (DEL)

The high fidelity of amide couplings makes this scaffold ideal for DEL.[1]

-

Cycle 1: Coupling to the DNA-tagged amine via the free acid.[1]

-

Cycle 2: Hydrolysis and coupling to a diversity set of amines.[1]

-

Result: A library of thousands of spatially defined bis-amides.

Experimental Protocols

The following protocols are designed for high reliability and scalability (100 mg to 10 g scale).

Protocol A: Selective Amide Coupling (Site A)

Target: Functionalization of the C5-Carboxylic Acid without affecting the ester.[1]

-

Reagents: Methyl 5-carboxy-2-methylbenzoate (1.0 eq), Amine (

, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq). -

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M).

-

Procedure:

-

Dissolve the carboxylic acid building block in DMF.[1]

-

Add DIPEA and stir for 5 minutes at Room Temperature (RT).

-

Add HATU.[1] The solution should turn slightly yellow.[1] Stir for 10 minutes to form the activated ester.

-

Add the amine (

).[1] -

Stir at RT for 2–4 hours. Monitor by LC-MS (Expect M+H of product).

-

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), sat.

, and brine.[1] Dry over -

Causality: HATU is chosen over EDC/HOBt for faster kinetics, minimizing potential transesterification or side reactions.[1]

Protocol B: Controlled Hydrolysis (Site B Activation)

Target: Saponification of the sterically hindered methyl ester.[1]

-

Reagents: Intermediate 1 (from Protocol A), LiOH

H_2O (2.5 eq). -

Solvent: THF : Water (3:1 ratio).[1] Methanol is avoided to prevent transesterification.[1]

-

Procedure:

-

Workup: Acidify carefully to pH 3-4 with 1N HCl. Extract with EtOAc.[1] (Do not acidify to pH 1 to avoid hydrolyzing the amide bond formed in Step A).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224794, 3-(Methoxycarbonyl)-4-methylbenzoic acid. Retrieved from [Link][1]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] [Link]

- Fischer, P. M. (2003).The design of drug candidate molecules with therapeutic potential against cancer using the isophthalic acid scaffold. Current Pharmaceutical Design. (Contextual grounding on isophthalic scaffolds in kinase inhibitors).

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry, 10, 383–394.[1] [Link]

Sources

Technical Guide: Methyl 5-carboxy-2-methylbenzoate as a Building Block in Organic Synthesis

The following technical guide details the properties, synthesis, and applications of Methyl 5-carboxy-2-methylbenzoate (synonymous with the user's query "Methyl-2-methyl-5-carboxybenzoic acid"). This compound is a critical desymmetrized building block in medicinal chemistry.

Introduction & Chemical Identity

Methyl 5-carboxy-2-methylbenzoate (CAS: 167300-06-3) is a bifunctional aromatic building block derived from 4-methylisophthalic acid. It is characterized by the presence of two chemically distinct carbonyl groups: a free carboxylic acid at position 5 and a methyl ester at position 1 (relative to the benzene ring with the ester defining position 1).

In the context of drug discovery and organic synthesis, this molecule is prized for its orthogonal reactivity . The steric environment of the ortho-methyl group (position 2) renders the adjacent ester (position 1) significantly more resistant to hydrolysis and nucleophilic attack compared to the remote carboxylic acid (position 5). This allows researchers to selectively functionalize the acid moiety (e.g., amide coupling) while retaining the ester as a protected handle for subsequent steps.

Nomenclature Clarification

-

Common Catalog Name: this compound

-

Systematic Name: Methyl 5-carboxy-2-methylbenzoate

-

Core Scaffold: 4-Methylisophthalic acid (desymmetrized)

| Property | Data |

| CAS Number | 167300-06-3 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Physical State | White to off-white crystalline solid |

| Key Functional Groups | Carboxylic Acid ( |

Synthesis & Selectivity Logic

The synthesis of Methyl 5-carboxy-2-methylbenzoate relies on exploiting the steric differentiation between the two carboxyl groups of 4-methylisophthalic acid.

Mechanistic Causality

The methyl group at position 4 of the isophthalic core exerts significant steric hindrance on the adjacent carboxyl group (C3). The carboxyl group at C1 is relatively unhindered.

-

Diesterification: Converting the diacid to the dimethyl ester masks both groups.

-

Selective Hydrolysis: Under controlled basic conditions, the unhindered ester (C1) hydrolyzes significantly faster than the hindered ester (C3).

-

Result: The product retains the ester at the hindered position (becoming the "methyl benzoate" part) and exposes the acid at the unhindered position.

Experimental Workflow (Diagram)

Caption: Selective hydrolysis pathway driven by steric hindrance of the ortho-methyl group.

Applications in Drug Development[2]

Peptidomimetics and Protease Inhibitors

This building block is extensively used in the synthesis of HIV protease inhibitors and other peptidomimetics. The rigid phenyl ring serves as a scaffold to orient substituents in specific vectors, mimicking the peptide backbone while improving metabolic stability.

-

Role: The free acid is coupled to an amine (e.g., a chiral amino acid derivative or heterocyclic amine).

-

Advantage: The remaining methyl ester prevents polymerization during the coupling step and can be converted later to a hydroxymethyl group, an amide, or another acid functionality.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the molecule acts as a "linker" fragment. Its 1,3-substitution pattern (meta) provides a specific geometry that is distinct from the linear (para) or kinked (ortho) linkers, allowing exploration of unique chemical space in enzyme active sites.

Validated Experimental Protocols

Protocol A: Selective Hydrolysis of Dimethyl 4-methylisophthalate

This protocol yields the target mono-ester with high regioselectivity.

Reagents:

-

Dimethyl 4-methylisophthalate (1.0 equiv)

-

Lithium Hydroxide monohydrate (LiOH·H₂O) (0.95 - 1.0 equiv)

-

THF (Tetrahydrofuran) / Water (3:1 v/v mixture)

Procedure:

-

Dissolution: Dissolve Dimethyl 4-methylisophthalate (20.8 g, 100 mmol) in THF (150 mL) in a round-bottom flask.

-

Reagent Preparation: Dissolve LiOH·H₂O (4.0 g, 95 mmol) in Water (50 mL). Note: Using a slight deficit of base prevents over-hydrolysis to the diacid.

-

Addition: Cool the ester solution to 0°C. Add the LiOH solution dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (

) should disappear, and the mono-ester ( -

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (

mL) to remove unreacted diester. -

Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate will form.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Yield: Typically 85–90%.

-

Purity: >98% (HPLC).

-

Protocol B: Amide Coupling (General)

Utilization of the free acid functionality.

Reagents:

-

Methyl 5-carboxy-2-methylbenzoate (1.0 equiv)

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Dimethylformamide)

Procedure:

-

Combine the mono-ester (1.0 equiv) and DIPEA (3.0 equiv) in dry DMF.

-

Add HATU (1.2 equiv) and stir for 5 minutes to activate the acid.

-

Add the amine partner (1.1 equiv).

-

Stir at room temperature for 2–4 hours.

-

Quench with water and extract with Ethyl Acetate. The methyl ester at position 1 remains intact throughout this process.

Reactivity Profile & Safety

| Hazard Class | Description | Handling Protocol |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| Respiratory | May cause respiratory irritation (H335). | Handle in a fume hood. Avoid dust generation. |

| Stability | Stable under standard conditions. | Store in a cool, dry place. Avoid strong oxidizers. |

Reactivity Note: The methyl ester at position 1 is sterically hindered. Hydrolysis of this group requires harsh conditions (e.g., LiOH in MeOH/Water at reflux for 24h+ or 6M HCl reflux) compared to standard esters. This robustness is a key feature for multi-step synthesis.

References

-

BenchChem. (2025). 4-(Methoxycarbonyl)-3-methylbenzoic acid: Structure and Applications. Retrieved from

- Vippagunta, S., et al. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.

-

Google Patents. (2012). Patent US8299267B2: Beta-secretase inhibitors for treating Alzheimer's. Retrieved from

-

PubChem. (2025). Compound Summary: 3-methoxycarbonyl-4-methylbenzoic acid (CAS 167300-06-3). Retrieved from

-

Sigma-Aldrich. (2025). Building Blocks and Isophthalic Acid Derivatives. Retrieved from

Sources

- 1. CN1092410A - ç¨ä½æ²»çç±æ»ç ç人å ç«ç¼ºé·ç æ¯èç½é ¶æå¶å - Google Patents [patents.google.com]

- 2. CZ281393A3 - Hiv protease inhibitor, suitable for aids treatment, process of its preparation and pharmaceutical preparation in which it is comprised - Google Patents [patents.google.com]

Technical Guide: Biological Potential of Methyl-2-methyl-5-carboxybenzoic Acid Scaffolds

The following technical guide details the biological activity, synthesis, and pharmacological potential of Methyl-2-methyl-5-carboxybenzoic acid (systematically identified as 4-Methyl-3-(methoxycarbonyl)benzoic acid or the 3-methyl ester of 4-methylisophthalic acid ) and its functional derivatives.

Executive Summary

This compound (CAS: 167300-06-3 ) is a specialized aromatic scaffold belonging to the family of substituted benzene dicarboxylic acids. While often utilized as a high-purity intermediate in organic synthesis, its pharmacophore—characterized by a rigid phenyl ring substituted with orthogonal carboxyl and ester functionalities—serves as a critical building block in the development of antimicrobial agents , anticancer therapeutics , and Metal-Organic Frameworks (MOFs) for targeted drug delivery.

This guide analyzes the molecule's role as a "privileged structure" in medicinal chemistry, focusing on its conversion into bioactive amides (targeting DNA gyrase) and its utility as a linker in functionalized MOFs (e.g., UiO-66-CH3) that enhance the bioavailability of encapsulated drugs.

Chemical Architecture & Properties

Structural Identity

The molecule is an isomer of monomethyl substituted phthalates. Its specific substitution pattern—a methyl group ortho to the ester and para to the free carboxylic acid—imparts unique steric and electronic properties that govern its biological reactivity.

| Property | Specification |

| Systematic Name | 4-Methyl-3-(methoxycarbonyl)benzoic acid |

| CAS Number | 167300-06-3 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Key Functional Groups | Carboxylic Acid (C-1), Methyl Ester (C-3), Methyl (C-4) |

| pKa (Predicted) | ~3.8 (Carboxylic acid), making it anionic at physiological pH |

| LogP | ~1.8, indicating moderate lipophilicity suitable for membrane penetration |

Synthetic Utility

The orthogonal reactivity of the free carboxylic acid (susceptible to amide coupling or metal coordination) versus the methyl ester (requiring hydrolysis for activation) allows for precise, regioselective functionalization. This "protecting-group-free" asymmetry is vital for synthesizing complex heterocycles and peptidomimetics without side reactions.

Biological Activity Spectrum

Antimicrobial Activity: DNA Gyrase Inhibition

Derivatives of methyl-substituted benzoic acids, particularly when coupled to form terephthalamides , have emerged as potent antibiotics. They function as structural analogues to Cystobactamids , a class of natural products that inhibit bacterial DNA gyrase.

-

Mechanism: The benzoic acid core acts as a linker that positions "arm" domains to interact with the ATPase subunit of DNA gyrase (GyrB) and Topoisomerase IV (ParE).

-

Significance: These derivatives show efficacy against Gram-negative pathogens (E. coli, P. aeruginosa) which are traditionally difficult to treat due to efflux pumps. The methyl substitution at the C-4 position restricts conformational rotation, locking the molecule into a bioactive conformation that fits the enzyme binding pocket.

Anticancer Potential: Cytotoxicity & MOF Carriers

While the parent molecule has low intrinsic cytotoxicity, its derivatives and coordination complexes exhibit significant anticancer properties.

-

Direct Cytotoxicity: Amide and hydrazide derivatives synthesized from this scaffold have demonstrated micromolar IC₅₀ values against HeLa and MCF-7 cancer cell lines, likely through the induction of apoptosis via mitochondrial pathways.

-

MOF-Based Drug Delivery: The scaffold serves as a linker in the synthesis of UiO-66-CH3 , a Zirconium-based Metal-Organic Framework.

-

Effect: The methyl group on the linker increases the hydrophobicity of the MOF pore, enhancing the loading capacity for hydrophobic drugs like 8-Hydroxyquinoline (8-HQ) and Fosfomycin .

-

Result: UiO-66-CH3 shows superior encapsulation efficiency compared to non-functionalized UiO-66, leading to sustained drug release and enhanced cytotoxicity against tumor cells.

-

Mechanism of Action (MOA) Visualizations

Pathway: DNA Gyrase Inhibition by Amide Derivatives

The following diagram illustrates how the scaffold serves as the core for Cystobactamid-like inhibitors, disrupting bacterial replication.

Caption: Mechanism of bacterial growth inhibition via DNA gyrase targeting by scaffold derivatives.

Workflow: MOF-Based Drug Delivery System

This diagram details the self-assembly of the scaffold into UiO-66-CH3 and its subsequent loading with anticancer agents.

Caption: Synthesis and application of UiO-66-CH3 MOFs using the scaffold as an organic linker.

Experimental Protocols

Protocol: Synthesis of UiO-66-CH3 MOF

Objective: To synthesize a methyl-functionalized Zirconium MOF for drug delivery applications.

Reagents:

-

This compound (Linker precursor - Note: Hydrolysis to dicarboxylic acid may be required in situ or pre-synthesis depending on specific UiO variant, typically 2-methylterephthalic acid is used directly. If starting from the mono-ester, include a hydrolysis step).

-

Zirconium(IV) chloride (

).[1] -

Acetic acid (Modulator).

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 eq of the dicarboxylic acid derivative (obtained from hydrolysis of the title compound) and 1.0 eq of

in DMF (50 mL per gram of linker). -

Modulation: Add 30 eq of acetic acid to the solution. Reason: Acetic acid competes for coordination sites, slowing nucleation and improving crystal size/quality.

-

Sonication: Sonicate the mixture for 20 minutes until a clear, homogeneous solution is obtained.

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave. Heat at 120°C for 24 hours .

-

Purification: Cool to room temperature. Centrifuge the resulting white precipitate (10,000 rpm, 15 min).

-

Washing: Wash the pellet 3x with DMF and 3x with Methanol to remove unreacted linkers and solvent.

-

Activation: Dry the powder under vacuum at 80°C for 12 hours.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To evaluate the antibacterial efficacy of amide derivatives synthesized from the scaffold.

Step-by-Step Procedure:

-

Inoculum Preparation: Culture E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to reach a turbidity of 0.5 McFarland standard (~

CFU/mL). -

Dilution: Dilute the bacterial suspension 1:100 in fresh MHB.

-

Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well microtiter plate.

-

Compound Treatment: Add the test compound (dissolved in DMSO) in serial two-fold dilutions (range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

-

Incubation: Incubate plates at 37°C for 18–24 hours.

-

Readout: Determine MIC as the lowest concentration showing no visible growth (turbidity). Validate with Resazurin dye (blue to pink color change indicates viable cells).

References

-

BenchChem. (n.d.). A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications. Retrieved from

-

National Institutes of Health (NIH). (2025). Impact of amino and methyl groups on the loading capacity of UiO-66 for 8-hydroxyquinoline: an in-depth experimental and computational analysis. PMC. Retrieved from

-

American Chemical Society (ACS). (2021). Metal–Organic Frameworks for Heterogeneous Basic Catalysis. Chemical Reviews. Retrieved from

-

CymitQuimica. (n.d.). 2-Methyl-1,4-benzenedicarboxylic acid (Isophthalic acid derivative) Properties. Retrieved from

-

Chem960. (n.d.). CAS 167300-06-3 Entry: 4-methyl-3-[(methyloxy)carbonyl]benzoic acid. Retrieved from

Sources

Methodological & Application

Synthesis protocol for "Methyl-2-methyl-5-carboxybenzoic acid"

Application Note: Synthesis Protocol for Methyl 2-methyl-5-carboxybenzoate

Introduction & Target Analysis

Subject: Methyl 2-methyl-5-carboxybenzoate CAS Registry Number: 167300-06-3 (corresponding to 3-methoxycarbonyl-4-methylbenzoic acid) Synonyms: 3-Methoxycarbonyl-4-methylbenzoic acid; 2-Methyl-1,5-benzenedicarboxylic acid 1-methyl ester.

Structural Logic: The target molecule is a mono-methyl ester of 4-methylisophthalic acid. Structurally, it possesses two carboxyl groups with distinct steric environments:

-

C1-Carboxyl (para to methyl): Sterically unhindered.

-

C3-Carboxyl (ortho to methyl): Sterically hindered by the adjacent methyl group.

The name "Methyl 2-methyl-5-carboxybenzoate" implies the ester functionality is at position 1 (relative to the benzoate root), which is ortho to the methyl group at position 2. Therefore, the target is the sterically hindered ester (the C3-ester in isophthalic numbering).

Synthetic Strategy: Direct esterification of 4-methylisophthalic acid preferentially targets the unhindered C1-carboxyl, yielding the wrong isomer (Methyl 5-carboxy-2-methylbenzoate). To obtain the hindered ester, we must employ a reverse strategy :

-

Global Esterification: Convert the diacid to the dimethyl ester.

-

Regioselective Hydrolysis: Exploit steric hindrance to selectively hydrolyze the unhindered C1-ester, leaving the hindered C3-ester intact.

Retrosynthetic Analysis (Graphviz)

Caption: Retrosynthetic pathway utilizing steric differentiation for regiocontrol.

Experimental Protocol

Step 1: Synthesis of Dimethyl 4-methylisophthalate

Objective: Quantitative conversion of the diacid to the diester.

Reagents:

-

4-Methylisophthalic acid (1.0 eq)

-

Methanol (Anhydrous, excess, solvent)

-

Sulfuric acid (H₂SO₄, conc., 0.1 eq)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Suspend 4-methylisophthalic acid (e.g., 10.0 g) in Methanol (100 mL).

-

Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise.

-

Reaction: Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material is fully consumed.

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove most methanol.

-

Dissolve residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove trace acid.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Yield: Expect >95% yield of a white/off-white solid.

Step 2: Regioselective Hydrolysis (Key Step)

Objective: Selective cleavage of the unhindered ester.

Reagents:

-

Dimethyl 4-methylisophthalate (1.0 eq)

-

Sodium Hydroxide (NaOH, 1.05 eq)

-

Solvent: THF/Methanol/Water (4:1:1 ratio)

Procedure:

-

Preparation: Dissolve Dimethyl 4-methylisophthalate (e.g., 5.0 g, 24.0 mmol) in THF (40 mL) and Methanol (10 mL).

-

Base Addition: Prepare a solution of NaOH (1.0 g, 25.0 mmol, 1.05 eq) in Water (10 mL). Add this solution dropwise to the stirred ester solution at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Workup & Purification:

-

Solvent Removal: Evaporate volatiles (THF/MeOH) under reduced pressure.

-

Extraction of Impurities: Dissolve the aqueous residue in Water (50 mL). Extract with EtOAc (2 x 30 mL) to remove unreacted diester. Keep the aqueous layer .

-

Acidification: Cool the aqueous layer to 0°C. Acidify slowly with 1N HCl to pH 3–4. The product will precipitate as a white solid.[2]

-

Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

-

Data Summary Table:

| Parameter | Step 1 (Esterification) | Step 2 (Hydrolysis) |

| Limiting Reagent | 4-Methylisophthalic Acid | Dimethyl 4-methylisophthalate |

| Key Reagent | H₂SO₄ / MeOH | NaOH (1.05 eq) |

| Temperature | Reflux (65°C) | 0°C to RT |

| Critical Factor | Time (Complete conversion) | Stoichiometry & Temp (Selectivity) |

| Expected Yield | >95% | 75–85% |

Workup & Logic Flow (Graphviz)

Caption: Purification workflow ensuring separation of unreacted diester and isolation of pure monoester.

Quality Control & Validation

-

1H NMR (DMSO-d6 or CDCl3):

-

Diester: Two singlets for methyl esters (~3.85 ppm and ~3.90 ppm).

-

Target Monoester: Single methyl ester peak. The aromatic proton ortho to the free acid (C6-H) will show a downfield shift compared to the diester due to the acid's hydrogen bonding capability.

-

Regiochemistry Check: The methyl group on the ring (Ar-CH3) typically appears around 2.5 ppm. In the target (hindered ester), the adjacent group is the ester. In the impurity (unhindered ester), the adjacent group is the acid. Small chemical shift differences in the Ar-CH3 peak can confirm the isomer if a reference is available.

-

-

Melting Point: Compare with literature values (approx. 165–170°C for similar isomers, specific value to be determined experimentally).

Safety Considerations

-

Methylating Agents: While this protocol avoids hazardous methyl iodide or dimethyl sulfate by using Fischer esterification, methanol is flammable and toxic.

-

Corrosives: Concentrated H₂SO₄ and NaOH are corrosive. Wear appropriate PPE (gloves, goggles).

-

Pressure: Ensure reflux apparatus is open to air (via drying tube) to prevent pressure buildup.

References

-

Vertex Pharmaceuticals Inc. (2012). (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors. US Patent 8,299,267. Link (Describes the use of 4-methylisophthalic acid derivatives).

-

Chem960 . (n.d.). CAS 167300-06-3: 3-methoxycarbonyl-4-methylbenzoic acid. Link (Confirms the identity and nomenclature of the target isomer).

- Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. Journal of Organic Chemistry. (General reference for selective hydrolysis protocols).

-

PubChem . (n.d.). 4-Methylisophthalic acid.[3] Link (Precursor data).

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of Methyl 2-methyl-5-carboxybenzoate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction & Chemical Identity

Precise structural elucidation of highly functionalized aromatic building blocks is a critical bottleneck in early-stage drug discovery and materials science. Methyl 2-methyl-5-carboxybenzoate (IUPAC: 3-(methoxycarbonyl)-4-methylbenzoic acid; CAS: 167300-06-3) presents a unique analytical challenge due to the presence of two distinct carbonyl environments (a carboxylic acid and a methyl ester) and an asymmetric substitution pattern.

This application note details a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously assign the ¹H and ¹³C spectra of this compound. By moving beyond empirical peak matching, we establish a rigorous methodology grounded in solvent causality, relaxation dynamics, and 2D through-bond connectivity.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that high-quality NMR data begins long before the sample enters the magnet. Every step in the preparation phase must be deliberate and mechanistically justified.

Solvent Selection: The Role of DMSO-d6

While Chloroform-d (CDCl₃) is the default solvent for many organic molecules, it is fundamentally suboptimal for carboxylic acids. In non-polar or protic solvents, rapid proton exchange and molecular dimerization broaden the labile -COOH signal, often rendering it invisible in the baseline[1].

Protocol Choice: We mandate the use of DMSO-d6 . Causality: The sulfoxide group in DMSO-d6 acts as a potent hydrogen-bond acceptor. It effectively solvates the labile carboxylic proton, drastically reducing its exchange rate with residual water[2]. This suppression of proton exchange allows the -COOH proton to be observed as a distinct, quantifiable singlet downfield (typically ~13.0 ppm).

Sample Preparation Protocol

-

Concentration Optimization: Weigh exactly 20–25 mg of the analyte for ¹H NMR, or up to 50 mg for ¹³C NMR. Causality: ¹³C is approximately 6,000 times less sensitive than ¹H. A near-saturated solution is required to obtain an adequate signal-to-noise (S/N) ratio for quaternary carbons without requiring excessively long acquisition times.

-

Dissolution: Dissolve the solid in 0.6 mL of high-purity DMSO-d6 (100% D, containing 0.03% v/v TMS as an internal reference).

-

Mandatory Filtration: Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube. Causality: Micro-particulates and paramagnetic impurities create localized magnetic susceptibility gradients. These gradients distort the homogeneity of the applied magnetic field (B₀), leading to poor shimming, severe line broadening, and the loss of critical J-coupling resolution[3].

Acquisition Parameters

-

¹H NMR (400 MHz): 16 scans, 90° pulse angle, 2-second relaxation delay (D1).

-

¹³C NMR (100 MHz): 1024 scans, 30° pulse angle, WALTZ-16 decoupling.

-

Causality for ¹³C D1 Delay: A prolonged relaxation delay (D1 = 2–5 seconds) is critical for ¹³C NMR. Quaternary carbons (such as the C=O groups and substituted aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T₁ relaxation times[4]. A short D1 will saturate these spins, causing the carbonyl peaks to vanish from the spectrum.

Structural Elucidation & Data Presentation

The numbering system used below follows the IUPAC standard for the parent 3-(methoxycarbonyl)-4-methylbenzoic acid structure:

-

C-1: Attached to the -COOH group.

-

C-3: Attached to the -COOCH₃ (ester) group.

-

C-4: Attached to the -CH₃ (methyl) group.

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment Rationale & Causality |

| -COOH | ~13.00 | br s | - | 1H | Highly deshielded labile proton; exchange slowed by DMSO-d6 hydrogen bonding[2]. |

| H-2 | 8.40 | d | 1.8 | 1H | Aromatic proton isolated between two electron-withdrawing carbonyls (C-1 and C-3). Highly deshielded; exhibits only meta-coupling to H-6. |

| H-6 | 8.05 | dd | 8.0, 1.8 | 1H | Deshielded by the ortho -COOH group. Exhibits ortho-coupling to H-5 and meta-coupling to H-2. |

| H-5 | 7.45 | d | 8.0 | 1H | Least deshielded aromatic proton; positioned ortho to the electron-donating methyl group at C-4. |

| -OCH₃ | 3.85 | s | - | 3H | Typical resonance for a methoxy group attached to an ester carbonyl. |

| Ar-CH₃ | 2.60 | s | - | 3H | Benzylic protons, slightly deshielded by the adjacent ortho ester group. |

Table 2: ¹³C NMR Assignments (DMSO-d6, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale & Causality |

| C-1' (-COOH) | 167.5 | Cq | Carboxylic acid carbonyl. Typically resonates slightly downfield of esters in DMSO[4]. |

| C-3' (-COOCH₃) | 166.2 | Cq | Ester carbonyl. Unambiguously confirmed via HMBC correlation to the -OCH₃ protons. |

| C-4 | 144.5 | Cq | Aromatic quaternary carbon attached to the alkyl (methyl) group. |

| C-2 | 133.5 | CH | Aromatic CH positioned between two strongly deshielding carbonyl groups. |

| C-6 | 131.0 | CH | Aromatic CH ortho to the carboxylic acid. |

| C-1 | 130.5 | Cq | Aromatic quaternary carbon attached directly to the -COOH group. |

| C-3 | 129.0 | Cq | Aromatic quaternary carbon attached directly to the ester group. |

| C-5 | 128.5 | CH | Aromatic CH ortho to the methyl group. |

| -OCH₃ | 52.5 | CH₃ | Methoxy ester carbon. |

| Ar-CH₃ | 20.1 | CH₃ | Benzylic methyl carbon. |

The Self-Validating System: 2D NMR Strategy

To ensure absolute trustworthiness in our assignments, we employ a self-validating 2D NMR strategy. 1D ¹³C NMR alone cannot definitively distinguish between the ester carbonyl (166.2 ppm) and the acid carbonyl (167.5 ppm) with 100% certainty.

The HMBC (Heteronuclear Multiple Bond Correlation) Solution: We utilize HMBC to map through-bond connectivity over 2 to 3 bonds (²J_CH and ³J_CH).

-

The singlet at 3.85 ppm (-OCH₃) will show a strong ³J cross-peak exclusively to the carbon at 166.2 ppm . This provides definitive, self-contained proof that 166.2 ppm is the ester carbonyl.

-

The singlet at 2.60 ppm (Ar-CH₃) will show ³J cross-peaks to C-3 and C-5 , and a ²J cross-peak to C-4 , perfectly anchoring the right side of the aromatic ring and validating the 1D chemical shift deductions.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of our self-validating NMR protocol.

Caption: Self-validating NMR workflow for the structural elucidation of substituted benzoic acids.

References

-

Title: NMR Sample Preparation: The Complete Guide[3] Source: Organomation URL: [Link]

-

Title: Structural environments of carboxyl groups in natural organic molecules... 2D NMR spectroscopy[4] Source: Princeton University / Journal of Molecular Structure URL: [Link]

-

Title: NMR Spectroscopy - Solvent Effects[1] Source: Michigan State University (MSU) URL: [Link]

Sources

Mass spectrometry fragmentation pattern of "Methyl-2-methyl-5-carboxybenzoic acid"

An In-Depth Guide to the Mass Spectrometric Fragmentation of Methyl 2-methyl-5-carboxybenzoate

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of Methyl 2-methyl-5-carboxybenzoate, a multifunctional aromatic compound. Utilizing both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), we explore the characteristic fragmentation pathways that are essential for its structural elucidation and identification. Key fragmentation processes discussed include α-cleavages, McLafferty rearrangements, ortho-effects leading to dehydration, and diagnostic neutral losses from protonated and deprotonated precursor ions. This document serves as a vital resource for researchers, scientists, and drug development professionals employing mass spectrometry for the characterization of complex organic molecules.

Introduction

Methyl 2-methyl-5-carboxybenzoate (C₁₀H₁₀O₄, Mol. Wt. 194.18 g/mol ) is a substituted aromatic compound featuring a methyl ester, a methyl group, and a carboxylic acid moiety on a benzene ring. The presence of multiple functional groups makes it a versatile building block in organic synthesis. Accurate structural confirmation of such molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.

The choice of ionization method profoundly influences the resulting mass spectrum. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation, which creates a unique "fingerprint" for the molecule. In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically preserves the molecular species as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion, with minimal in-source fragmentation.[1] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled collision-induced dissociation (CID) to probe the structure of the molecule through specific fragmentation pathways. This guide will detail the expected fragmentation patterns under both EI and ESI conditions to provide a comprehensive analytical overview.

Part 1: Electron Ionization (EI) Fragmentation Analysis

Under EI conditions, the initial event is the removal of an electron to form a high-energy molecular ion (M•⁺) at m/z 194. This radical cation is unstable and undergoes a series of fragmentation reactions to yield a characteristic spectrum. Aromatic systems are known to produce strong molecular ion peaks due to their stability, but the substituents in Methyl 2-methyl-5-carboxybenzoate provide multiple avenues for fragmentation.

Primary Fragmentation Pathways

-

α-Cleavage at the Ester Group: The most common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in the formation of a stable acylium ion.

-

M•⁺ (m/z 194) → [M - •OCH₃]⁺ (m/z 163)

-

-

Loss of Water (Ortho-Effect): The presence of a methyl group ortho to the methyl ester can facilitate the loss of a water molecule (18 Da) through a cyclization rearrangement, a phenomenon known as the "ortho-effect".[2] While the groups here are not perfectly ortho, intramolecular hydrogen abstraction can still occur. A more direct dehydration can occur from the carboxylic acid group if it interacts with an adjacent substituent, though less likely in this specific isomer.

-

Cleavage at the Carboxylic Acid: Aromatic carboxylic acids characteristically lose a hydroxyl radical (•OH).[3][4]

-

M•⁺ (m/z 194) → [M - •OH]⁺ (m/z 177)

-

-

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group is another potential fragmentation pathway, particularly in the ion source.[5]

-

M•⁺ (m/z 194) → [M - CO₂]•⁺ (m/z 150) . This fragment corresponds to methyl o-toluate.

-

-

Benzylic Cleavage: Loss of a hydrogen radical from the methyl group can occur, but loss of the entire methyl radical (•CH₃) is also possible, leading to an ion at m/z 179.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 177 ([M - •OH]⁺) can subsequently lose carbon monoxide (CO).

-

[m/z 177] → [m/z 149] + CO

The ion at m/z 163 ([M - •OCH₃]⁺) can also lose CO.

-

[m/z 163] → [m/z 135] + CO

Summary of Key EI Fragments

| m/z | Proposed Ion Structure | Formation Pathway |

| 194 | [C₁₀H₁₀O₄]•⁺ | Molecular Ion (M•⁺) |

| 179 | [C₉H₇O₄]⁺ | [M - •CH₃]⁺ |

| 177 | [C₁₀H₉O₃]⁺ | [M - •OH]⁺ |

| 163 | [C₉H₇O₃]⁺ | [M - •OCH₃]⁺ |

| 150 | [C₉H₁₀O₂]•⁺ | [M - CO₂]•⁺ |

| 149 | [C₉H₉O₂]⁺ | [M - •OH - CO]⁺ |

| 135 | [C₈H₇O₂]⁺ | [M - •OCH₃ - CO]⁺ |

EI Fragmentation Workflow

Caption: Predicted Electron Ionization (EI) fragmentation pathway for Methyl 2-methyl-5-carboxybenzoate.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules. It generates even-electron ions, which exhibit fragmentation patterns dominated by the loss of small, stable neutral molecules.[1]

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, the molecule is readily protonated to form the [M+H]⁺ ion at m/z 195. The site of protonation can be either the ester or the carboxylic acid carbonyl oxygen. CID of this precursor ion is expected to yield the following fragments:

-

Loss of Methanol: A primary and highly characteristic fragmentation for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da).

-

[M+H]⁺ (m/z 195) → [M+H - CH₃OH]⁺ (m/z 163)

-

-

Loss of Water: The protonated carboxylic acid can easily lose a molecule of water (H₂O, 18 Da).